molecular formula C23H29Cl2NO2S B2540945 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-42-8

2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

Cat. No. B2540945
CAS RN: 478041-42-8
M. Wt: 454.45
InChI Key: PVYOHHODXIHUBK-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with different substituents and their biological activities. These derivatives are synthesized for potential applications in medicinal chemistry, particularly for their anticancer and antimicrobial properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For example, in the first paper, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the second paper describes the synthesis of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzenesulfonamide core can significantly affect the compound's interaction with biological targets. For instance, the introduction of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain derivatives . The molecular structure of the compound would likely include a cyclohexyl and a pentyl group attached to the phenyl ring, which could influence its biological activity and interaction with cellular targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention that some benzenesulfonamide derivatives with a carbamoyl substituent at position 5 were further dehydrated to the corresponding nitriles . This indicates that the chemical reactivity of the compound could be explored by considering the reactivity of similar functional groups within the benzenesulfonamide class.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the presence of certain substituents can increase the metabolic stability of these compounds . The compound , with its specific substituents, would have unique physical and chemical properties that could be determined experimentally. These properties are important for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

A study has synthesized novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety. These compounds, including variants of the specified benzenesulfonamide, demonstrated significant in vitro antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) was thoroughly investigated, suggesting potential for these compounds in antimicrobial and antiviral therapy (Iqbal et al., 2006).

Synthesis and Chemical Properties

A cascade synthesis involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide and thiourea was reported. This synthesis process and the resulting chemical properties of the compound, including its potential in creating 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, could offer insights into the chemical versatility and applications of similar benzenesulfonamide derivatives (Rozentsveig et al., 2011).

Role in Supramolecular Architecture

Research focused on the role of chlorine substitutions in the conformation and supramolecular architecture of arylsulfonamides. This study provided in-depth insights into how minor changes in molecular structure, such as chloro substitutions, can significantly influence molecular conformation and crystal assembly. This information is crucial in understanding the discrete roles of such substitutions in chemical and pharmaceutical applications (Fernandes et al., 2011).

Antimicrobial Activity and Enzyme Inhibition

Compounds including benzenesulfonamides have been synthesized and screened for their enzyme inhibition potential against certain enzymes. Some compounds demonstrated significant inhibition, highlighting the potential use of benzenesulfonamide derivatives in developing enzyme inhibitors with antimicrobial properties (Kausar et al., 2019).

properties

IUPAC Name

2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYOHHODXIHUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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